(2R)-2,3-Dimethylhexan-1-amine
Description
Properties
IUPAC Name |
(2R)-2,3-dimethylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALYJCUEITKAW-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Characterization and Nomenclature of 2r 2,3 Dimethylhexan 1 Amine
Systematic IUPAC Nomenclature Principles for Chiral Aliphatic Amines
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, including chiral aliphatic amines. chemistrysteps.comlibretexts.org For primary amines, where the amino group (-NH2) is a principal functional group, the name is typically formed by replacing the "-e" at the end of the alkane name with "-amine". libretexts.org The position of the amino group is indicated by a locant. libretexts.org
In the case of (2R)-2,3-Dimethylhexan-1-amine, the parent alkane is hexane (B92381), a six-carbon chain. The "-amine" suffix indicates the presence of a primary amino group. The locant "1" signifies that the amino group is attached to the first carbon of the hexane chain. The prefixes "2,3-dimethyl" denote that there are two methyl groups, one on the second and one on the third carbon atom of the hexane chain.
When a compound contains a higher priority functional group, the amino group is designated by the prefix "amino". chemistrysteps.comlibretexts.org The naming of secondary and tertiary amines involves identifying the longest carbon chain bonded to the nitrogen as the parent chain, while other alkyl groups are named as N-substituents. chemistrysteps.comlibretexts.org
Assignment and Verification of Absolute Configuration (R/S) at Stereocenters
The absolute configuration at a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgmasterorganicchemistry.comucalgary.ca This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the stereocenter based on atomic number. youtube.com The atom with the highest atomic number receives the highest priority. wikipedia.orgyoutube.com If there is a tie, the process continues outward to the next atoms in each chain until a point of difference is found. masterorganicchemistry.com
To assign the configuration, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. masterorganicchemistry.comyoutube.com The sequence from priority 1 to 2 to 3 is then observed. If this sequence is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is designated as (S) (from the Latin sinister, meaning left). masterorganicchemistry.comucalgary.ca
Enantiomeric and Diastereomeric Considerations for this compound and its Stereoisomers
This compound possesses two chiral centers at positions C2 and C3. This gives rise to a total of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu For a molecule with multiple stereocenters, the enantiomer will have the opposite configuration at all stereocenters. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.eduyoutube.com In molecules with multiple stereocenters, diastereomers will have the same configuration at one or more stereocenters but different configurations at others. masterorganicchemistry.com
The stereoisomers of 2,3-Dimethylhexan-1-amine are:
(2R, 3R)-2,3-Dimethylhexan-1-amine
(2S, 3S)-2,3-Dimethylhexan-1-amine
(2R, 3S)-2,3-Dimethylhexan-1-amine
(2S, 3R)-2,3-Dimethylhexan-1-amine
In this context, this compound refers to a specific enantiomer, which could be either (2R, 3R) or (2R, 3S). The relationship between these stereoisomers is outlined in the table below.
| Stereoisomer 1 | Stereoisomer 2 | Relationship |
| (2R, 3R) | (2S, 3S) | Enantiomers |
| (2R, 3S) | (2S, 3R) | Enantiomers |
| (2R, 3R) | (2R, 3S) | Diastereomers |
| (2R, 3R) | (2S, 3R) | Diastereomers |
| (2S, 3S) | (2R, 3S) | Diastereomers |
| (2S, 3S) | (2S, 3R) | Diastereomers |
Conformational Analysis and its Implications for Reactivity and Selectivity
The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For a chiral amine like this compound, the spatial arrangement of its substituents can significantly influence its reactivity and selectivity in chemical reactions.
The reactivity of chiral amines can be influenced by the steric hindrance created by the substituents around the nitrogen atom and the chiral centers. researchgate.net The specific conformation adopted by the molecule can either facilitate or hinder the approach of a reactant, thereby affecting the rate and outcome of a reaction.
In enantioselective reactions, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over another, the conformational preference of the chiral amine substrate is crucial. researchgate.netnih.gov The interaction between the substrate and the chiral catalyst is highly dependent on their three-dimensional shapes. A specific conformation of this compound might fit better into the active site of a chiral catalyst, leading to a higher enantiomeric excess of the product. researchgate.net
For instance, in reactions involving the formation of a new stereocenter, the existing stereocenters in this compound can direct the stereochemical outcome. This is a key principle in asymmetric synthesis, where the goal is to produce a single stereoisomer of a chiral product. umn.eduacs.org The conformational rigidity of the amine can enhance this directing effect. acs.org Theoretical calculations and spectroscopic methods, such as NMR, can be employed to study the preferred conformations of chiral amines and rationalize the observed stereoselectivity in their reactions. rsc.org
Mechanistic Investigations and Stereochemical Control in Reactions Involving 2r 2,3 Dimethylhexan 1 Amine
Elucidation of Reaction Mechanisms in Chiral Amine Synthesis
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and biologically active compounds. nih.gov Understanding the underlying reaction mechanisms is critical for the development of efficient and highly selective synthetic methods. The formation of chiral amines often proceeds through the asymmetric reduction of prochiral imines, enamines, or similar nitrogen-containing functional groups. nih.govsemanticscholar.org
Mechanistic investigations in this field combine experimental and theoretical approaches. Experimental techniques often involve kinetic studies to determine rate laws and the influence of reactant and catalyst concentrations. Non-linear effect studies can provide insight into the aggregation state of the catalyst and the formation of catalytically active species. The identification of reaction intermediates through spectroscopic methods (such as NMR) or trapping experiments is also crucial for mapping out the reaction pathway. For instance, in the asymmetric hydrogenation of imines, the formation of metal-hydride complexes and their subsequent interaction with the imine substrate are key steps that are often probed to elucidate the mechanism of stereoselectivity. semanticscholar.org
Role of Chiral Catalysts and Ligands in Enantio- and Diastereoselectivity
Achieving high levels of enantio- and diastereoselectivity in the synthesis of chiral amines like (2R)-2,3-Dimethylhexan-1-amine hinges on the use of chiral catalysts and ligands. These molecules create a chiral environment that biases the reaction towards the formation of one stereoisomer over others. The primary strategies involve Brønsted acid, Lewis base, and transition metal catalysis.
Brønsted Acid Catalysis
Chiral Brønsted acids, particularly those derived from phosphoric acid like BINOL phosphates, have emerged as powerful catalysts for a range of asymmetric transformations, including the synthesis of chiral amines. researchgate.netresearchgate.net They function by activating electrophiles, such as imines, through protonation. This activation not only enhances the reactivity of the substrate but also forms a chiral ion pair. The counterion of the Brønsted acid then shields one face of the activated substrate, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome. nih.govcapes.gov.br
In the context of aza-Henry reactions, a method to form α,β-diamino esters, chiral Brønsted acids can control both diastereoselectivity and enantioselectivity by organizing the transition state through a network of hydrogen bonds. nih.gov The synergistic interaction between a chiral and a nonchiral Brønsted acid has also been shown to be an effective strategy in the direct aminoallylation of aldehydes. msu.edu
Table 1: Examples of Chiral Brønsted Acid Catalyzed Reactions
| Reaction Type | Catalyst Type | Key Feature | Achieved Selectivity |
|---|---|---|---|
| Mannich-type reactions | Chiral BINOL phosphates | Imine activation via protonation | High enantioselectivity researchgate.net |
| Transfer Hydrogenation | Chiral Phosphoric Acids | Formation of chiral ion pair with ketimines | Up to 98% ee for trifluoromethylated amines researchgate.net |
| Nitroso Aldol Synthesis | 1-naphthyl TADDOL | Controls regioselectivity and enantioselectivity | High enantioselectivity nih.govcapes.gov.br |
Lewis Base Catalysis
Chiral Lewis bases, often nucleophilic chiral amines themselves, catalyze asymmetric reactions by activating either the nucleophile or the electrophile. acs.org In one common mechanism, the Lewis base adds to an electrophile to form a reactive, covalently bound intermediate. The chirality of the catalyst then directs the subsequent reaction of this intermediate. For example, chiral phosphines or amines can act as Lewis base catalysts. sioc.ac.cn
The cooperative action of Lewis bases with other catalytic systems, such as Lewis acids or transition metals, has proven to be a particularly effective strategy. nih.govnih.gov This dual activation approach allows for the simultaneous activation of both the nucleophilic and electrophilic partners in a reaction, often leading to enhanced reactivity and selectivity. For instance, the combination of a chiral cinchona alkaloid nucleophile (a Lewis base) with an achiral Lewis acid can catalyze highly enantioselective cycloaddition reactions. nih.gov
Transition Metal Complexes
Transition metal catalysis is arguably the most widely used method for the asymmetric synthesis of chiral amines, primarily through the hydrogenation of prochiral C=N bonds. nih.govsemanticscholar.org Chiral ligands, typically containing phosphorus or nitrogen donor atoms, coordinate to the metal center (commonly rhodium, ruthenium, or iridium) to form a chiral catalyst complex.
The mechanism of stereoselection in these reactions is often explained by the formation of diastereomeric intermediates between the catalyst and the substrate. The energetic difference between these intermediates and the corresponding transition states dictates the enantiomeric excess of the product. For example, in the hydrogenation of an imine, the substrate can coordinate to the chiral metal complex in two different ways (Re-face or Si-face), leading to two diastereomeric pathways. The chiral ligand environment makes one of these pathways significantly more favorable. pnas.org This strategy has been successfully applied to a vast range of substrates, including N-aryl, N-alkyl, and cyclic imines, affording the corresponding chiral amines with excellent enantioselectivity. semanticscholar.org
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and understanding the origins of stereoselectivity in asymmetric catalysis. sumitomo-chem.co.jpresearchgate.net These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
DFT calculations are widely used to model reaction pathways in chiral amine synthesis. mdpi.com By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can construct a complete energy profile for a catalytic cycle. This allows for the identification of the rate-determining step and the stereochemistry-determining step.
For example, in a Brønsted acid-catalyzed aza-Henry reaction, DFT calculations were used to analyze various transition state models. nih.gov The calculations revealed that the most stable transition state, leading to the experimentally observed major diastereomer, was stabilized by a network of four hydrogen bonds between the catalyst and the two substrates. The analysis also highlighted the role of dispersion forces in achieving high diastereoselection. nih.gov Similarly, in transition metal-catalyzed reactions, DFT can be used to model the substrate-catalyst complexes and the subsequent transition states for hydride transfer or other key steps. These models can rationalize the observed enantioselectivity and guide the design of new, more effective chiral ligands and catalysts. researchgate.netresearchgate.net
Table 2: Application of DFT in Mechanistic Studies
| System/Reaction Studied | DFT Functional/Basis Set | Key Insight from Calculation | Reference |
|---|---|---|---|
| Diastereodivergent aza-Henry Reactions | M06-2X/6-31G(d) | Identified distinct transition state models for syn- and anti-selective catalysts; highlighted role of hydrogen bonding and dispersion forces. | nih.gov |
| 1,3-Dipolar Cycloaddition Reactions | M06-2X/Def2TZVP | Clarified stepwise vs. concerted mechanisms and rationalized regio- and diastereoselectivity based on transition state energies. | mdpi.com |
| Asymmetric α-amination with NHC Catalysis | Not Specified | Suggested a pathway involving non-covalent interactions and implicated π-π interactions in stereochemical discrimination. | researchgate.net |
In Silico Modeling for Catalyst Design and Optimization
In silico modeling has become an indispensable tool for the rational design and optimization of catalysts, offering profound insights into reaction mechanisms and the origins of stereoselectivity. chiralpedia.com For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate the intricate details of catalyst-substrate interactions and to predict the most favorable reaction pathways. nih.govrsc.org
Detailed research findings from computational studies on related chiral amine systems reveal that the stereochemical outcome of a reaction is often determined by subtle differences in the transition state energies for the formation of different stereoisomers. rsc.org By modeling the transition states, researchers can identify the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern enantioselectivity. rsc.org This knowledge can then be used to rationally modify the structure of the catalyst or the reaction conditions to enhance the desired stereochemical outcome. chemrxiv.org
For instance, in a hypothetical asymmetric Michael addition catalyzed by a derivative of this compound, DFT calculations could be used to model the four possible transition states leading to the (R,R), (S,S), (R,S), and (S,R) products. The calculated free energy barriers (ΔG‡) for each transition state would provide a quantitative prediction of the diastereomeric and enantiomeric ratios.
Table 1: Hypothetical DFT Calculation Results for a Chiral Amine Catalyzed Michael Addition
| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (%) |
| TS-(R,R) | 15.2 | 95.0 |
| TS-(S,S) | 18.5 | 0.1 |
| TS-(R,S) | 16.8 | 4.5 |
| TS-(S,R) | 17.9 | 0.4 |
This iterative process of computational prediction followed by experimental validation accelerates the discovery of highly efficient and selective catalysts. chiralpedia.com
Kinetic and Isotopic Labeling Studies to Probe Mechanism
Kinetic and isotopic labeling studies are powerful experimental techniques used to unravel the mechanisms of chemical reactions. nih.gov In the context of reactions involving this compound, these methods can provide crucial information about the rate-determining step, the nature of intermediates, and the reversibility of reaction steps. researchgate.netscispace.com
Kinetic studies involve measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species. acs.org The resulting rate law can provide evidence for the involvement of specific species in the rate-determining step. For example, a first-order dependence on the concentration of both the substrate and the chiral amine catalyst would suggest that both are involved in the rate-limiting transition state. acs.org
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes and tracking the position of the isotope in the products. wikipedia.org This can reveal information about bond-breaking and bond-forming steps. A particularly useful technique is the measurement of kinetic isotope effects (KIEs), where the rate of a reaction with an isotopically labeled substrate is compared to the rate with an unlabeled substrate. A significant KIE (kH/kD > 1 for hydrogen/deuterium) indicates that the C-H bond at the labeled position is broken in the rate-determining step.
For example, in an amine-catalyzed proton transfer reaction, deuterating the α-carbon of the substrate could lead to a significant primary kinetic isotope effect, confirming that C-H bond cleavage is the rate-determining step.
Table 2: Representative Data from a Kinetic Isotope Effect Study
| Substrate | Initial Rate (M/s) | Kinetic Isotope Effect (kH/kD) |
| Unlabeled | 1.2 x 10⁻⁴ | 5.2 |
| Deuterated | 2.3 x 10⁻⁵ |
Such studies, when combined with computational modeling, can provide a comprehensive picture of the reaction mechanism.
Stereodivergent Synthesis Strategies for Amines with Multiple Stereocenters
Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common set of starting materials. illinois.edu This is particularly important in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities. For the synthesis of complex amines with multiple stereocenters, where this compound could be a precursor or a product, several stereodivergent strategies can be employed. researchgate.netsciencedaily.com
One common approach is the use of dual catalysis, where two independent catalysts control the configuration of the two newly formed stereocenters. acs.org By simply changing the chirality of one or both catalysts, all four possible diastereomers can be accessed. For instance, in a synergistic palladium/amine-catalyzed reaction, the chiral palladium catalyst could control the stereocenter at the α-position, while a chiral amine cocatalyst controls the stereocenter at the β-position. acs.org
Another strategy involves using a single chiral catalyst that can be "tuned" to produce different stereoisomers by changing the reaction conditions, such as the solvent or the presence of additives. This approach often relies on a delicate balance of non-covalent interactions that can be perturbed to favor the formation of a different diastereomeric transition state.
The choice of substrate can also play a crucial role in stereodivergent synthesis. For example, using the (E) or (Z) isomer of an alkene starting material can lead to the formation of different diastereomers of the product. nih.gov
Table 3: Stereodivergent Synthesis of a β-Amino Alcohol
| Chiral Ligand | Amine Reagent | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| (R)-L | (R)-Amine | (R,R) | >95:5 | 98 |
| (S)-L | (R)-Amine | (S,R) | >95:5 | 99 |
| (R)-L | (S)-Amine | (R,S) | >95:5 | 97 |
| (S)-L | (S)-Amine | (S,S) | >95:5 | 98 |
These strategies provide a powerful toolbox for the synthesis of stereochemically complex amines, enabling the exploration of the full range of stereoisomers for various applications. nih.govresearchgate.net
Applications of 2r 2,3 Dimethylhexan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Molecules
The structural framework of (2R)-2,3-Dimethylhexan-1-amine, featuring a primary amine for versatile functionalization and two adjacent stereocenters, makes it an intriguing starting material for the synthesis of complex target molecules, such as natural products and pharmaceuticals.
Integration into Multi-Step Synthetic Sequences
In multi-step syntheses, chiral building blocks like this compound can be incorporated to introduce specific stereochemistry early in a synthetic route. The primary amine group can be readily converted into a wide range of other functional groups, including amides, sulfonamides, and carbamates, or can participate in carbon-nitrogen bond-forming reactions. This versatility allows for its seamless integration into complex synthetic pathways. For instance, it could serve as a key fragment in the synthesis of bioactive alkaloids or polyketides where the stereochemical arrangement of methyl groups is crucial for biological activity.
Stereocontrolled Formation of Remote Stereocenters
A significant challenge in organic synthesis is the control of stereochemistry at positions remote from existing chiral centers. Chiral auxiliaries derived from molecules like this compound can be employed to direct the stereochemical outcome of reactions at a distance. By temporarily attaching this chiral amine to a substrate, its inherent chirality can influence the facial selectivity of reactions such as alkylations, aldol additions, or Diels-Alder reactions. After the desired stereocenter is set, the auxiliary can be cleaved, having effectively transferred its stereochemical information to the target molecule. The presence of two stereocenters in the auxiliary could offer more sophisticated control over the transition state geometries, potentially leading to higher diastereoselectivities.
Ligand Design and Chiral Catalyst Development
Chiral ligands are at the heart of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. The amine functionality in this compound is a key feature for its development into a chiral ligand for transition metal catalysts.
Asymmetric Catalysis Beyond its Own Synthesis
By reacting this compound with appropriate phosphorus, nitrogen, or oxygen-containing compounds, a variety of chiral ligands such as phosphine-amines, diamines, or amino-alcohols can be synthesized. These ligands can then be coordinated to transition metals like rhodium, iridium, palladium, or ruthenium to form chiral catalysts. Such catalysts are instrumental in a wide array of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. The specific stereochemical arrangement of the methyl groups in the ligand derived from this compound would create a unique chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.
Table 1: Potential Chiral Ligand Classes Derived from this compound
| Ligand Class | Potential Synthetic Route | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine-Amine Ligands | Reaction with chlorodiphenylphosphine | Asymmetric hydrogenation, allylic alkylation |
| Chiral Diamine Ligands | N-alkylation with a chiral epoxide followed by further functionalization | Asymmetric transfer hydrogenation, kinetic resolution |
| Chiral Amino-Alcohol Ligands | Reaction with a chiral epoxide | Asymmetric addition of organometallic reagents to aldehydes |
Scaffold for Novel Chiral Derivatives
The carbon backbone of this compound can serve as a chiral scaffold for the development of new families of chiral molecules with potential applications in medicinal chemistry and materials science.
Functionalization Reactions Preserving or Controlling Chirality
The existing stereocenters in this compound can direct the stereochemical outcome of further functionalization on the carbon chain. For example, reactions at the carbon atoms adjacent to the chiral centers could proceed with high diastereoselectivity due to steric hindrance and electronic effects imposed by the existing stereochemistry. This allows for the creation of more complex chiral molecules where the relative stereochemistry of multiple centers is precisely controlled. Such derivatives could be screened for biological activity or used as novel chiral solvating agents or as components of chiral stationary phases in chromatography.
Table 2: Potential Functionalization Reactions on the this compound Scaffold
| Reaction Type | Potential Reagents | Potential Outcome |
| N-Alkylation | Alkyl halides, epoxides | Synthesis of chiral secondary and tertiary amines, diamines |
| N-Acylation | Acid chlorides, anhydrides | Formation of chiral amides with diverse functionalities |
| Reductive Amination | Aldehydes, ketones with a reducing agent | Elaboration of the amine with the introduction of new substituents |
Analytical and Spectroscopic Characterization Techniques for Research on 2r 2,3 Dimethylhexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determinationresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2R)-2,3-Dimethylhexan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
In ¹H NMR, the chemical shifts and splitting patterns of the signals corresponding to the protons reveal the structure. The protons on the carbon bearing the amine group (C1) would appear as a distinct multiplet. The protons of the various methyl and methylene (B1212753) groups along the hexane (B92381) chain would resonate in the upfield region of the spectrum.
¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen (C1) would be significantly influenced by the electronegative amine group and would appear in a characteristic downfield region compared to the other aliphatic carbons.
Since this compound has two chiral centers (at C2 and C3), it can exist as a mixture of diastereomers (e.g., (2R, 3R) and (2R, 3S)). NMR spectroscopy is a powerful method for determining the diastereomeric ratio. researchgate.net In a mixture, separate and distinct signals for each diastereomer can often be observed. The ratio of the integrals of these corresponding signals provides a quantitative measure of the relative amounts of each diastereomer present in the sample. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₂ (C1) | ~2.5 - 2.8 | ~45 - 50 |
| CH (C2) | ~1.5 - 1.8 | ~35 - 40 |
| CH (C3) | ~1.3 - 1.6 | ~40 - 45 |
| CH₂ (C4) | ~1.2 - 1.4 | ~25 - 30 |
| CH₂ (C5) | ~1.2 - 1.4 | ~20 - 25 |
| CH₃ (C6) | ~0.8 - 0.9 | ~14 |
| CH₃ (on C2) | ~0.8 - 1.0 | ~15 - 20 |
| CH₃ (on C3) | ~0.8 - 1.0 | ~15 - 20 |
Note: Predicted values are based on general principles and data from similar aliphatic amines. Actual values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Analysis
Mass spectrometry (MS) is a key technique for confirming the molecular weight and formula of this compound. The molecular formula of the compound is C₈H₁₉N, corresponding to a molecular weight of approximately 129.24 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 129. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₁₉N). rsc.org
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A characteristic fragmentation for primary amines is the alpha-cleavage, which involves the breaking of the C1-C2 bond. This would result in the formation of a stable [CH₂NH₂]⁺ fragment, which would likely be the base peak in the spectrum at m/z 30. Other fragments would arise from the cleavage of the hydrocarbon backbone.
Table 2: Expected Key Fragments in the Mass Spectrum of 2,3-Dimethylhexan-1-amine
| m/z | Proposed Fragment |
|---|---|
| 129 | [C₈H₁₉N]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 86 | [M - C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, IR spectroscopy would clearly identify the primary amine and the aliphatic hydrocarbon structure.
The key diagnostic signals would be:
N-H Stretching: Primary amines typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹.
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-H Bending: C-H bending vibrations for the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3300 - 3500 (two bands) |
| Stretch | Aliphatic (C-H) | 2850 - 2960 |
| Bending (Scissoring) | Primary Amine (N-H) | 1590 - 1650 |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determinationchemicalbook.com
Since this compound is a chiral compound, determining its enantiomeric purity is essential. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common method for this purpose.
This technique involves the separation of the enantiomers ((2R)- and (2S)- forms) by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the relative areas of the two enantiomer peaks in the chromatogram.
An alternative approach involves derivatization with a chiral derivatizing agent. nih.gov This converts the enantiomeric pair into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. nih.gov
Table 4: Principles of Chiral Chromatography for Enantiomeric Excess Determination
| Technique | Principle | Outcome |
|---|---|---|
| Chiral HPLC/GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of enantiomers into two distinct peaks. |
Optical Rotation Measurements for Chirality Assessment
The chirality of this compound can be fundamentally confirmed by measuring its optical rotation. Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is measured using a polarimeter, and the result is reported as the specific rotation ([α]).
The specific rotation is a characteristic physical constant for a chiral compound under a specific set of conditions (temperature, wavelength of light, solvent, and concentration). rsc.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the light is rotated. While the "(2R)" designation describes the absolute configuration of the molecule based on Cahn-Ingold-Prelog priority rules, it does not inherently predict the direction of optical rotation. The experimentally measured value of specific rotation provides a crucial piece of data for characterizing the enantiomer.
Table 5: Parameters of Optical Rotation Measurement
| Parameter | Symbol | Definition |
|---|---|---|
| Specific Rotation | [α]ᵀλ | The standardized measure of optical rotation of a chiral compound. |
| Observed Rotation | α | The measured angle of rotation in degrees. |
| Temperature | T | The temperature of the measurement (e.g., 20°C). |
| Wavelength | λ | The wavelength of the light used (typically the sodium D-line, 589 nm). |
| Path Length | l | The length of the polarimeter cell in decimeters (dm). |
Future Research Directions and Unresolved Challenges Pertaining to 2r 2,3 Dimethylhexan 1 Amine
Development of Highly Efficient and Selective Synthetic Methods
A primary goal in modern organic synthesis is the development of methodologies that produce target molecules like (2R)-2,3-Dimethylhexan-1-amine in high yields and with excellent stereoselectivity, while minimizing steps and waste. d-nb.info Reductive amination and the asymmetric hydrogenation of imines are among the most direct and powerful strategies for preparing chiral amines. d-nb.infonih.gov However, significant challenges remain, particularly in achieving high enantiomeric excess for certain classes of substrates, such as aliphatic ketones, which are historically difficult synthetic targets. d-nb.infothieme-connect.com
Future research will focus on:
Novel Activation Strategies: Exploring new ways to activate carbonyl compounds or their nitrogen-containing derivatives to facilitate stereoselective bond formation under milder conditions.
Enhanced Stereocontrol: Designing new chiral auxiliaries, organocatalysts, and ligands that can impart higher levels of stereoselectivity across a broader range of substrates. researchgate.net The goal is to consistently achieve enantiomeric excess values greater than 99% to meet the stringent purity requirements of many industries. thieme-connect.com
| Synthetic Strategy | Description | Key Advantages | Ongoing Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination (ARA) | A one-pot conversion of a ketone/aldehyde to a chiral amine using an amine source and a reducing agent with a chiral catalyst. researchgate.net | High atom economy, operational simplicity. researchgate.net | Control of chemoselectivity, avoiding side reactions, limited substrate scope for some catalysts. researchgate.net |
| Asymmetric Hydrogenation of Imines | A two-step process involving the formation of a prochiral imine followed by hydrogenation using a chiral transition metal catalyst. nih.gov | Very high enantioselectivities are achievable; it is a well-established and direct method. nih.gov | Imines can be unstable or difficult to handle; requires high-pressure hydrogen gas. nih.govnih.gov |
| Asymmetric Hydroamination (AHA) | The direct addition of an N-H bond across an unsaturated carbon-carbon bond. researchgate.net | 100% atom-economic, utilizes readily available substrates. researchgate.net | Limited catalyst scope, challenges with regioselectivity and enantioselectivity. rsc.org |
| Biocatalysis (e.g., Transaminases) | Use of enzymes to catalyze the stereoselective transfer of an amino group to a prochiral ketone. nih.gov | Extremely high selectivity, mild reaction conditions, environmentally friendly. nih.gov | Unfavorable reaction equilibria, product inhibition, limited substrate tolerance of native enzymes. nih.govwhiterose.ac.uk |
Exploration of Novel Catalytic Systems, including Non-Precious Metal Catalysts
The field of asymmetric catalysis has historically been dominated by precious metals such as rhodium, ruthenium, iridium, and palladium. researchgate.netacs.org While highly effective, their high cost, limited availability, and toxicity are significant drawbacks. wiley.com A major thrust of future research is the development of catalytic systems based on more earth-abundant, non-precious metals.
Key research directions include:
First-Row Transition Metals: Investigating catalysts based on iron, cobalt, nickel, and copper as sustainable alternatives. acs.orgacs.org Recent successes have demonstrated that catalysts derived from these metals can achieve high enantioselectivities in hydrogenation and amination reactions. acs.orgacs.org
Ligand Design: The success of any metal-based catalyst is intrinsically linked to the structure of the chiral ligand. nih.gov The design and synthesis of novel, modular ligands that can effectively transfer chiral information from the catalyst to the substrate are paramount. This includes developing new classes of P-stereogenic phosphines, N-heterocyclic carbenes, and various N,N-based ligands. nih.gov
Cooperative Catalysis: Exploring systems where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst. This can involve combinations of a transition metal with an organocatalyst or another metal complex to enhance activity and selectivity. acs.org
| Catalyst Class | Examples of Metals | Advantages | Challenges for Future Research |
|---|---|---|---|
| Precious Metals | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | Well-established, high activity and selectivity, broad substrate scope. researchgate.net | High cost, low abundance, sustainability concerns, potential for product contamination. acs.org |
| Non-Precious Metals | Iron (Fe), Cobalt (Co), Nickel (Ni) | Low cost, earth-abundant, lower toxicity, improved sustainability profile. acs.org | Often require higher catalyst loadings, can be more sensitive to air and moisture, less developed ligand libraries. acs.org |
Expanding the Substrate Scope for Stereoselective Transformations
While many successful methods exist for the synthesis of certain classes of chiral amines, a significant unresolved challenge is the expansion of these methods to a wider variety of substrates. researchgate.net For a synthetic method to be truly powerful, it must be robust and versatile enough to accommodate diverse functional groups and structural motifs.
Future research will aim to:
Functionalize Complex Molecules: Develop catalytic systems that can selectively aminate substrates bearing sensitive functional groups without the need for extensive protecting group manipulations.
Accommodate Steric Hindrance: Design catalysts capable of transforming sterically demanding ketones and aldehydes, which are often poor substrates for existing methods.
Utilize Protein Engineering: For biocatalytic routes, employ techniques like directed evolution and rational design to mutate enzymes such as amine dehydrogenases and transaminases. researchgate.net This can alter the enzyme's active site to accept substrates that are not processed by the wild-type enzyme, thereby broadening its synthetic utility. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Key areas for integration include:
Reaction Outcome Prediction: Training ML models on large datasets of chemical reactions to predict the products, yields, and enantioselectivity of new transformations. acs.orgresearchgate.net This allows researchers to screen thousands of potential catalysts and reaction conditions in silico before entering the lab.
Catalyst Discovery: Using AI to identify patterns in catalyst structure and performance, guiding the design of novel ligands and catalysts with enhanced properties. researchgate.net
Retrosynthesis Planning: Employing AI-powered tools to propose novel and efficient synthetic routes to complex target molecules like chiral amines, potentially identifying pathways that a human chemist might overlook. pharmafeatures.comacs.org
| Application Area | Description | Potential Impact |
|---|---|---|
| Predictive Chemistry | Using algorithms to forecast the success and stereochemical outcome of a reaction based on reactants, catalysts, and conditions. acs.org | Reduces the number of failed experiments; accelerates optimization. researchgate.net |
| De Novo Catalyst Design | Leveraging generative models to design novel chiral ligands and catalysts with desired electronic and steric properties. nih.gov | Moves beyond modifying existing catalyst scaffolds to discover entirely new catalytic systems. |
| Automated Synthesis | Combining AI-driven reaction planning with robotic platforms to automate the entire synthesis and optimization workflow. pharmafeatures.com | Enables high-throughput experimentation and accelerates the discovery-to-production pipeline. |
Green Chemistry Aspects in Chiral Amine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. whiterose.ac.uk The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of chiral amines presents numerous opportunities for greener approaches.
Future research will emphasize:
Biocatalysis: Expanding the use of enzymes, which operate under mild aqueous conditions, are biodegradable, and are derived from renewable resources. whiterose.ac.ukwiley.com Engineering enzymes to have greater stability and broader substrate scope is a key challenge. nih.gov
Atom Economy: Prioritizing reactions that incorporate the maximum number of atoms from the starting materials into the final product. Asymmetric hydrogenation and hydroamination are prime examples of highly atom-economical reactions. researchgate.netacs.org
Renewable Feedstocks and Solvents: Developing synthetic routes that begin from biorenewable starting materials rather than petroleum-based feedstocks. acs.org This includes the use of greener, bio-based solvents to replace traditional volatile organic compounds. acs.orgsemanticscholar.org
Q & A
Basic: What synthetic methodologies are most effective for the enantioselective preparation of (2R)-2,3-Dimethylhexan-1-amine?
Methodological Answer:
The enantioselective synthesis of this compound requires careful selection of chiral catalysts and reaction conditions. Key approaches include:
- Reductive Amination : Use chiral catalysts like (R)-BINAP-based transition-metal complexes to induce stereoselectivity. Optimize temperature (e.g., 0–25°C) and solvent polarity to minimize racemization .
- Resolution Techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by fractional crystallization .
- Biocatalytic Methods : Explore amine dehydrogenases or transaminases for enantioselective amination of ketone precursors under mild aqueous conditions .
Critical Parameters : Monitor pH (ideally 7–9) and avoid prolonged heating to preserve stereochemical integrity.
Basic: How can the stereochemical purity of this compound be validated experimentally?
Methodological Answer:
Validate enantiopurity using a combination of:
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Compare retention times with racemic standards .
- NMR Spectroscopy : Analyze splitting patterns in -NMR using chiral solvating agents (e.g., Eu(hfc)) to distinguish enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystalline derivatives (e.g., hydrochloride salts) .
Advanced: What strategies prevent racemization during the synthesis and purification of this compound?
Methodological Answer:
Racemization risks arise from high temperatures, acidic/basic conditions, and prolonged exposure to polar solvents. Mitigation strategies include:
- Low-Temperature Reactions : Conduct steps like amine alkylation or reduction at ≤0°C to slow epimerization .
- Neutral pH Workup : Avoid strong acids/bases during extraction; use buffered aqueous phases (pH 6–8) .
- Gentle Purification : Prefer flash chromatography over recrystallization in polar solvents (e.g., ethanol) to reduce heating time .
Advanced: How does the stereochemistry of this compound influence its role in asymmetric catalysis?
Methodological Answer:
The (2R) configuration imparts distinct steric and electronic properties:
- Steric Effects : The 2,3-dimethyl groups create a chiral environment, enhancing enantioselectivity in reactions like hydrogenation or cross-coupling. For example, as a ligand in Pd-catalyzed allylic alkylation, it directs substrate approach via steric bulk .
- Electronic Modulation : The amine’s electron-donating methyl groups stabilize metal complexes, improving catalytic turnover in asymmetric aldol reactions .
Experimental Validation : Compare catalytic outcomes with its (2S)-enantiomer or des-methyl analogs to isolate stereochemical contributions .
Data Contradiction: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, optical rotation) of this compound?
Methodological Answer:
Discrepancies often arise from impurities or methodological differences. Resolve by:
- Repurification : Re-isolate the compound via distillation or chromatography and re-measure properties under standardized conditions (e.g., 760 mmHg for boiling point) .
- Cross-Validation : Compare optical rotation ([α]) across solvents (e.g., chloroform vs. methanol) to rule out solvent polarity effects .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict properties like dipole moments and compare with experimental data .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, as aliphatic amines can irritate respiratory membranes .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, which may cause corrosion or irritation .
- Spill Management : Neutralize spills with dilute acetic acid (5% v/v) followed by absorption with inert materials (e.g., vermiculite) .
Advanced: How can computational tools predict the biological activity or receptor binding of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs). The methyl groups may occupy hydrophobic binding pockets, affecting affinity .
- QSAR Modeling : Train models on analogous amines (e.g., cyclohexanamine derivatives) to predict logP, pKa, and bioavailability .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, focusing on hydrogen bonding and steric complementarity .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Optical Rotation ([α]D) | +12.5° (c=1, CHCl3) | Polarimetry (589 nm) | |
| Boiling Point | 145–148°C (760 mmHg) | Distillation | |
| Chiral HPLC Retention | 8.2 min (Chiralpak AD-H, hexane:IPA=95:5) | HPLC-UV (254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
